molecular formula C11H9N3O6 B14567481 Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate CAS No. 61619-59-8

Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate

Cat. No.: B14567481
CAS No.: 61619-59-8
M. Wt: 279.21 g/mol
InChI Key: SDEUIXOPFTZBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring, followed by esterification with ethyl chloroformate to introduce the ethyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Ethyl 4-formyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-formyl-3-(5-nitrothiophen-2-yl)-1H-pyrazole-1-carboxylate: Similar structure but with a nitrothiophene moiety instead of a nitrofuran moiety.

    Ethyl 4-formyl-3-(5-nitrobenzene-2-yl)-1H-pyrazole-1-carboxylate: Similar structure but with a nitrobenzene moiety instead of a nitrofuran moiety.

Properties

CAS No.

61619-59-8

Molecular Formula

C11H9N3O6

Molecular Weight

279.21 g/mol

IUPAC Name

ethyl 4-formyl-3-(5-nitrofuran-2-yl)pyrazole-1-carboxylate

InChI

InChI=1S/C11H9N3O6/c1-2-19-11(16)13-5-7(6-15)10(12-13)8-3-4-9(20-8)14(17)18/h3-6H,2H2,1H3

InChI Key

SDEUIXOPFTZBBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.